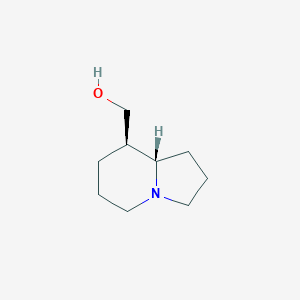
(-)-Tashiromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-tashiromine is a tashiromine. It is an enantiomer of a (+)-tashiromine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Total Synthesis Approaches : (-)-Tashiromine has been the focus of several total synthesis studies. Marsden and McElhinney (2008) developed a stereoselective total synthesis of racemic tashiromine, highlighting the potential for both racemic and asymmetric approaches in synthesis. This study contributes significantly to the understanding of the chemical synthesis of tashiromine, utilizing olefin cross-metathesis chemistry and acid-induced cyclisation (Marsden & McElhinney, 2008).
- Discovery and Initial Isolation : Tashiromine was first isolated from Maackia tashiroi, as reported by Ohmiya et al. (1990). The study determined its structure as an indolizidine alkaloid, contributing to the knowledge of naturally occurring alkaloids (Ohmiya et al., 1990).
- Novel Synthesis Methods : Kiss, Forró, and Fülöp (2015) introduced a novel stereocontrolled approach for the syntheses of tashiromine and epitashiromine alkaloids, employing a concept based on azetidinone opening of a bicyclic β-lactam. This study adds to the repertoire of methods for synthesizing tashiromine (Kiss, Forró, & Fülöp, 2015).
Advanced Synthesis and Applications
- Diverse Synthesis Techniques : Research by Bates and Boonsombat (2001) and others have explored various methodologies for synthesizing tashiromine, including heterogeneous Sonogashira reaction and pyridinium reduction, further advancing the chemical understanding and synthetic accessibility of this compound (Bates & Boonsombat, 2001).
- Biological Activity Studies : While the primary focus has been on the synthesis of (-)-Tashiromine, its biological activities and potential applications in medicine or pharmacology have not been prominently featured in the available literature.
Eigenschaften
Produktname |
(-)-Tashiromine |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
DATGBSBEMJWBMW-IUCAKERBSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]2CCCN2C1)CO |
Kanonische SMILES |
C1CC(C2CCCN2C1)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



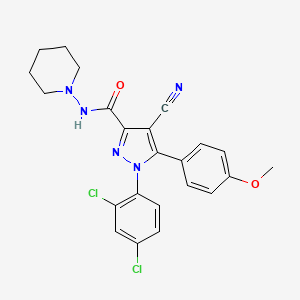
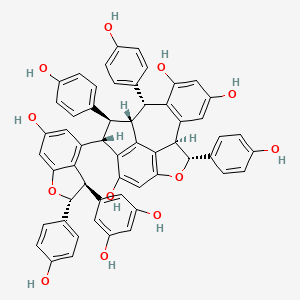
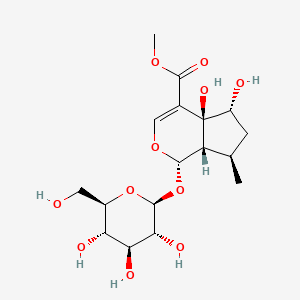
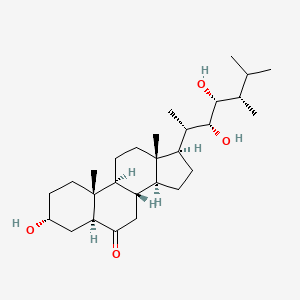
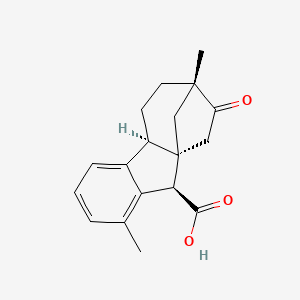
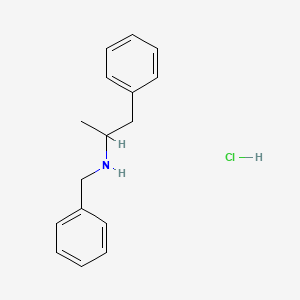
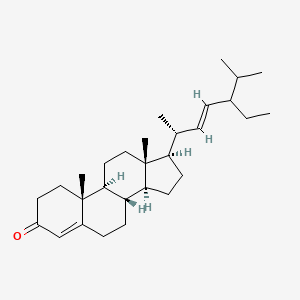
![N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1251271.png)
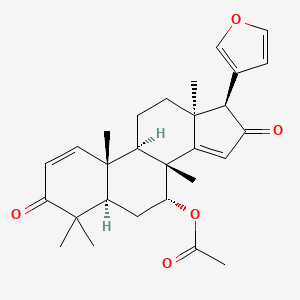
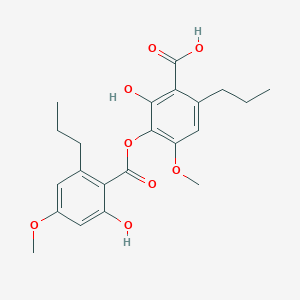
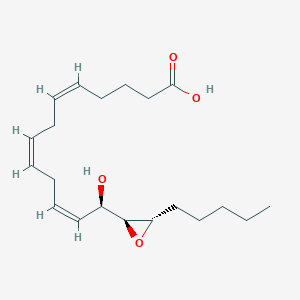
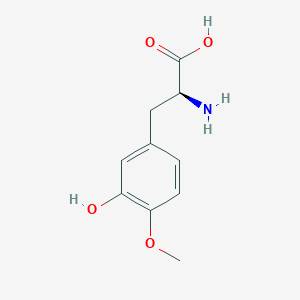
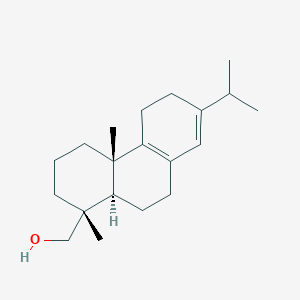
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)